4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines a benzoyl group, a dibutylamino propyl chain, a furan ring, and a hydroxy-dihydro-pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the benzoyl group, the dibutylamino propyl chain, and the furan ring. Common reagents used in these reactions include benzoyl chloride, dibutylamine, and furan-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Indole derivatives
- Imidazole derivatives
Uniqueness
4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(furan-2-YL)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dibutylamino)propyl]-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H34N2O4/c1-3-5-15-27(16-6-4-2)17-11-18-28-23(21-14-10-19-32-21)22(25(30)26(28)31)24(29)20-12-8-7-9-13-20/h7-10,12-14,19,23,29H,3-6,11,15-18H2,1-2H3/b24-22- |
InChI Key |
VJBPJZXTHUQNPF-GYHWCHFESA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CO3 |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CO3 |
Origin of Product |
United States |
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